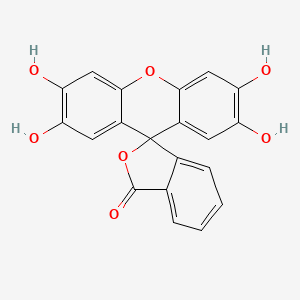

2-Hydroxyhydroquinonephthalein

Descripción

Historical Context and Evolution of Phthalein Dyes in Research

Phthalein dyes are a class of synthetic organic compounds that have been integral to chemical analysis for over a century. sprinpub.comresearchgate.net The most famous member of this family, phenolphthalein (B1677637), was discovered in 1871 by the German chemist Adolf von Baeyer. britannica.comias.ac.in The synthesis of these dyes typically involves the acid-catalyzed condensation reaction of phthalic anhydride (B1165640) with various phenols. sprinpub.comresearchgate.netbritannica.com

The primary and most enduring research application of phthalein dyes is their use as pH indicators. wikipedia.orgsaudijournals.com Their distinct and vivid color changes at specific pH ranges are due to structural transformations between a colorless lactone form in acidic to neutral media and a highly conjugated, colored quinone form in alkaline conditions. researchgate.net This reliable pH-dependent behavior made them indispensable tools for acid-base titrations in analytical chemistry. wikipedia.orgsaudijournals.com

Over time, the applications of phthalein derivatives have expanded beyond simple pH indication to roles as colorants in various fields and as complexometric indicators. sprinpub.comresearchgate.netresearchgate.net The structural versatility of the phthalein framework allows for the synthesis of numerous derivatives with tailored chemical and physical properties, sustaining their relevance in modern chemical research. sprinpub.com

Significance of Hydroquinone (B1673460) Derivatives in Advanced Chemical Research

Hydroquinone, chemically known as benzene-1,4-diol, is an aromatic compound that serves as a foundational structure for a vast array of derivatives used in advanced research. wikipedia.org Its chemical identity is defined by two hydroxyl groups attached to a benzene (B151609) ring in the para position, which imparts significant reactivity. wikipedia.org

A key characteristic of hydroquinone and its derivatives is their function as potent reducing agents and antioxidants. wikipedia.orgmdpi.com This property is exploited in various applications, such as in photographic developers to reduce silver halides and as polymerization inhibitors to prevent the radical-initiated polymerization of monomers like acrylic acid and methyl methacrylate. wikipedia.orgatamankimya.com

In the realms of medicinal chemistry and materials science, hydroquinone derivatives are recognized as privileged scaffolds for synthesizing more complex molecules. mdpi.comresearchgate.net They are integral building blocks for creating compounds with specific biological activities and for producing high-performance polymers, such as PEEK (polyether ether ketone), where the diphenolate salt of hydroquinone is used as a comonomer unit. wikipedia.orgnih.gov The rich redox chemistry of the hydroquinone/benzoquinone system also makes these derivatives ideal subjects for electrochemical studies. rsc.org Their broad utility is further demonstrated by their use as intermediates in the synthesis of dyes, agrochemicals, and other specialty chemicals. wikipedia.orgatamankimya.com

Rationale for In-depth Investigation of 2-Hydroxyhydroquinonephthalein's Research Utility

The scientific interest in this compound, also known as ortho-hydroxyhydroquinonephthalein, stems from its hybrid structure that combines the functional attributes of both phthalein dyes and hydroquinones. ontosight.ai Classified as a xanthene compound, its molecular framework features a complex ring system and multiple hydroxyl groups derived from the hydroquinone moiety, which contribute to its reactivity and potential as a chelating agent. ontosight.ai

The research utility of this compound is most pronounced in analytical chemistry, where it has been developed as a highly sensitive reagent for spectrophotometric analysis. Its ability to form stable, colored complexes with various metal ions has been systematically explored. These interactions are often enhanced through the formation of ternary complexes, frequently in micellar media created by surfactants, which increases the stability and molar absorptivity of the resulting complex, thereby improving analytical sensitivity. researchgate.nettandfonline.comtandfonline.comresearchgate.net

Specific research has demonstrated its effectiveness in the quantitative determination of several ions and biomolecules, including:

Metal Ions: It has been used to develop methods for the detection of vanadium tandfonline.com, nickel(II) tandfonline.com, molybdenum(VI) researchgate.net, and phosphorus (via complexation with iron(III)) oup.com.

Biomolecules: The compound serves as a reagent in assays for biologically significant molecules such as uric acid researchgate.netuthm.edu.my, spermine (B22157) researchgate.net, and glucosamine (B1671600) researchgate.netjst.go.jp.

The rationale for its investigation is thus grounded in its potential to provide simple, rapid, and highly sensitive methods for quantifying analytes of environmental and biological importance.

Overview of Key Research Areas and Methodological Approaches

The investigation into this compound is predominantly concentrated in the field of analytical chemistry, with emerging potential in materials science and biomedical research. ontosight.ai The methodological approaches used to harness its properties are centered on its strong chromogenic and chelating capabilities.

Key Research Areas:

Analytical Chemistry: This is the most developed area of application. Research focuses on creating novel and sensitive spectrophotometric methods for the determination of trace concentrations of metal ions and organic molecules. tandfonline.comtandfonline.comuthm.edu.my The compound is valued as a chromogenic agent in these assays.

Biomedical Research: The inherent structure of this compound suggests potential applications as a fluorescent probe or marker for biological studies, although this area remains less explored. ontosight.ai

Materials Science: Its complex structure makes it an interesting building block for the synthesis of new materials or more intricate molecules with tailored optical or chemical properties. ontosight.ai

Methodological Approaches:

Spectrophotometry: The most common method involves the reaction of this compound with a target analyte to form a colored complex. The concentration of the analyte is then determined by measuring the absorbance of the solution at a specific wavelength. researchgate.nettandfonline.com

Micellar Media Enhancement: To improve sensitivity and stability, analyses are often conducted in the presence of surfactants such as Zephiramine, Tween 20, or hexadecyltrimethylammonium chloride. tandfonline.comtandfonline.comresearchgate.net These surfactants form micelles that provide a favorable microenvironment for the complexation reaction.

Complexometric Titration: The compound can serve as a metal ion indicator, changing color to signal the endpoint of a titration with a chelating agent like EDTA. tandfonline.comsrmist.edu.in

Flow Injection Analysis (FIA): This automated technique has been successfully coupled with the color-forming reaction of this compound for the rapid and sensitive determination of analytes like spermine. researchgate.net

The tables below summarize key research findings on the analytical applications of this compound.

Table 1: Spectrophotometric Determination of Metal Ions using this compound

| Metal Ion | Methodological Details | Wavelength (λmax) | Apparent Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |

|---|---|---|---|---|

| Vanadium(V) | Formation of a complex in the presence of hexadecyltrimethylammonium chloride at pH 5.4. | 540 nm | 8.7 x 10⁴ | tandfonline.com |

| Nickel(II) | Formation of a stable complex in a mixed micellar medium of Zephiramine and Tween 20. | Not Specified | Not Specified | tandfonline.com |

| Phosphorus | Determined as a ternary complex with Iron(III) and the reagent. | Not Specified | Not Specified | oup.com |

Table 2: Spectrophotometric Determination of Biomolecules using this compound

| Analyte | Principle of Detection | Wavelength (λmax) | Performance Characteristics | Reference(s) |

|---|---|---|---|---|

| Glucosamine | Based on the fading of the palladium(II)-o-hydroxyhydroquinonephthalein-hexadecyltrimethylammonium complex. | 630 nm | ε = 8.4 x 10⁵ L mol⁻¹ cm⁻¹; Range: 0.02 - 0.18 µg/mL. | researchgate.net |

| Uric Acid | Based on the fading of the palladium(II)-o-hydroxyhydroquinonephthalein-hexadecyltrimethylammonium complex. | 635 nm | ε = 6.5 x 10⁵ L mol⁻¹ cm⁻¹; Detection of ≥ 0.01 µg/mL. | researchgate.netuthm.edu.my |

Structure

3D Structure

Propiedades

Número CAS |

2320-44-7 |

|---|---|

Fórmula molecular |

C20H12O7 |

Peso molecular |

364.3 g/mol |

Nombre IUPAC |

2',3',6',7'-tetrahydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H12O7/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,21-24H |

Clave InChI |

NOEDKKNPNZIYTI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)O)O)O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)O)O)O)O |

Otros números CAS |

2320-44-7 |

Sinónimos |

2-hydroxyhydroquinonephthalein HHQNPH o-hydroxyhydroquinonephthalein ortho-hydroxyhydroquinonephthalein |

Origen del producto |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations of 2 Hydroxyhydroquinonephthalein

Novel Synthetic Pathways for 2-Hydroxyhydroquinonephthalein and Its Precursors

The synthesis of phthalein compounds, including this compound, traditionally involves the condensation of a phenol (B47542) with phthalic anhydride (B1165640) using an acid catalyst under anhydrous conditions. lookchem.com The precursor for this compound, 1,2,4-trihydroxybenzene, can be synthesized through methods such as the hydrolysis of 1,2,4-triacetoxybenzene (B1630906) or the oxidation of resorcinol. nbinno.com

Various catalysts have been employed in phthalein synthesis, including sulfuric acid, polyphosphoric acid, aluminum chloride, stannic chloride, and zinc chloride. lookchem.com However, these traditional catalysts can often lead to the formation of tarry by-products and result in poor yields. lookchem.com

More recent and efficient catalytic approaches have been developed. Methanesulfonic acid has emerged as a highly effective catalyst for the synthesis of phthalein dyes, offering advantages such as shorter reaction times, high yields, and ease of purification. lookchem.comdducollegedu.ac.in This method is also economically viable and suitable for industrial-scale production. lookchem.com Heteropolyacids, such as silicotungstic acid supported on zirconia, have also been successfully used as recyclable catalysts in phenolphthalein (B1677637) synthesis, presenting an environmentally friendlier alternative to zinc chloride. google.com

Ionic liquids, particularly Brønsted acidic ionic liquids, have been utilized as catalysts in a solvent-free method for synthesizing phthalein derivatives, often in conjunction with microwave irradiation to accelerate the reaction. rsc.org This approach is noted for its short reaction times, ambient conditions, and the recyclability of the catalyst. rsc.org Microwave-assisted synthesis using catalysts like concentrated sulfuric acid has also been shown to be a rapid and efficient method for producing phthalein dyes. researchgate.net

| Catalyst Type | Example(s) | Key Advantages |

| Traditional Acid Catalysts | Sulfuric acid, Zinc chloride, Aluminum chloride | Readily available |

| Modern Acid Catalysts | Methanesulfonic acid | High yields, short reaction times, ease of purification, economical lookchem.com |

| Heteropolyacids | Silicotungstic acid/zirconia | Recyclable, environmentally friendly google.com |

| Ionic Liquids | [HNMP]⁺[CH₃SO₃]⁻, [HNMP]⁺[HSO₄]⁻ | Recyclable, solvent-free conditions, rapid reactions with microwave irradiation rsc.org |

The application of green chemistry principles has been a significant focus in optimizing the synthesis of phthalein compounds. Key aspects include the use of more environmentally benign and recyclable catalysts, as well as the reduction of waste and energy consumption.

The use of heteropolyacid catalysts is a prime example of a greener approach, as it mitigates the effluent disposal problems associated with traditional catalysts like zinc chloride. google.com These solid acid catalysts can be easily separated from the reaction mixture by filtration and regenerated for reuse. google.com

Solvent-free reaction conditions, often coupled with microwave irradiation and ionic liquid catalysts, represent another advancement in green synthesis. rsc.orgresearchgate.net This methodology minimizes the use of volatile organic solvents, reduces reaction times from hours to minutes, and simplifies the work-up process, thereby lowering energy consumption and waste generation. rsc.orgresearchgate.net The development of one-pot synthesis procedures further contributes to the efficiency and environmental friendliness of phthalein production. lookchem.com

The development of scalable synthetic methods is crucial for both research and industrial production of phthalein dyes. The use of methanesulfonic acid as a catalyst has been demonstrated to be applicable for manufacturing phthalein indicator dyes on an industrial scale with excellent yields and high purity. lookchem.com The process is attractive due to the availability and low cost of the starting materials and catalyst, short reaction times, and straightforward purification by crystallization. lookchem.com

Similarly, the process utilizing heteropolyacid catalysts is designed to be operable in a continuous mode on an industrial scale. google.com The ability to regenerate and reuse the catalyst makes it a cost-effective and sustainable option for large-scale production. google.com These advancements ensure a steady supply of phthalein compounds for their wide-ranging applications, which include their use as intermediates in the synthesis of polymers like polycarbonates. google.comresearchgate.net

Stereoselective and Regioselective Synthesis of this compound Analogs

The synthesis of complex molecules like analogs of this compound often requires precise control over the spatial arrangement of atoms (stereochemistry) and the position of functional groups (regiochemistry).

While the core synthesis of this compound itself does not typically involve the creation of multiple chiral centers, the synthesis of its more complex analogs can. Methodologies for stereoselective synthesis are critical in these cases. For instance, in the synthesis of ProTide prodrugs, which are nucleotide analogs, an oxazaphospholidine method has been developed to achieve high stereoselectivity (dr >99:1). nih.gov This one-pot process allows for the controlled synthesis of the desired stereoisomer. nih.gov

General strategies for the stereoselective synthesis of complex molecules often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. beilstein-journals.orgmdpi.comthieme.de For example, the synthesis of pinane-based 2-amino-1,3-diols is achieved through a stereoselective aminohydroxylation process. beilstein-journals.org Such techniques could be adapted for the synthesis of chiral analogs of this compound, should the need arise for specific stereoisomers with unique properties.

Chemo- and regioselectivity are paramount when functionalizing a molecule with multiple reactive sites, such as this compound and its analogs. The goal is to direct a chemical transformation to a specific functional group or position on the molecule.

Recent advances in C-H functionalization offer powerful tools for the regioselective modification of aromatic compounds. beilstein-journals.org These methods, often catalyzed by transition metals like palladium or rhodium, can selectively introduce new substituents at specific positions on a benzene (B151609) ring. beilstein-journals.orgnih.gov For instance, directing groups can be used to control the position of alkenylation on indole (B1671886) rings. beilstein-journals.org

Post-Synthetic Modification Strategies for this compound

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-synthesized molecule or material to introduce new functional groups or alter its properties. This approach provides access to derivatives that may not be achievable through direct synthesis. mdpi.comnih.gov For this compound, also known as Quinone-phthalein (QP), post-synthetic modifications can be broadly categorized into coordinative complexation and covalent functionalization, targeting its rich chemical architecture of hydroxyl groups and aromatic rings.

Coordinative Modification: A primary chemical transformation of this compound is its ability to form intensely colored ternary complexes with various metal ions. This property is extensively used in spectrophotometric analysis. researchgate.netnih.gov This complex formation can be considered a form of coordinative PSM, where the phthalein dye acts as a ligand.

Complexation with Metal Ions: this compound readily chelates with metal ions in the presence of a surfactant or dispersion agent. For instance, it forms a stable complex with Palladium(II) in the presence of hexadecyltrimethylammonium, which is utilized for the determination of glucosamine (B1671600). researchgate.net Similarly, it forms a ternary complex with Manganese(II) for the detection of spermine (B22157) and related compounds. researchgate.netnih.gov The interaction with Iron(III) is also a notable transformation, enabling its quantification in various samples. researchgate.netjst.go.jp These reactions typically occur in weakly basic media, and the resulting complexes exhibit strong absorbance in the visible spectrum, making them ideal for analytical applications. tandfonline.com

Covalent Modification: Covalent PSM involves creating new covalent bonds by reacting the functional groups on the this compound molecule. The multiple hydroxyl groups and the phenyl ring are prime targets for such modifications.

Derivatization of Hydroxyl Groups: The phenolic hydroxyl groups can undergo reactions like etherification or esterification to alter the molecule's solubility, electronic properties, and chelating ability.

Aromatic Ring Functionalization: The phenyl ring of the phthalein structure can be functionalized through electrophilic aromatic substitution reactions. For example, sulfonation of related phthalein structures has been reported to create new dye derivatives with altered properties. google.com This suggests that sulfonation, nitration, or halogenation could be viable PSM strategies for this compound to fine-tune its characteristics.

The table below outlines potential post-synthetic modification strategies for this compound.

| Modification Strategy | Reagents/Conditions | Resulting Change/Application | Reference |

| Coordinative Complexation | Palladium(II), Hexadecyltrimethylammonium | Formation of a colored complex for spectrophotometric determination of amino sugars. | researchgate.net |

| Coordinative Complexation | Manganese(II), Tween 40 | Formation of a ternary complex for the analysis of polyamines like spermine. | researchgate.netnih.gov |

| Coordinative Complexation | Iron(III), Poly(N-vinyl pyrrolidone) | Creation of a highly sensitive system for the quantification of total iron and Iron(III). | researchgate.net |

| Covalent Sulfonation | Sulfonating agent (e.g., H₂SO₄) | Introduction of sulfonic acid groups (–SO₃H) to increase water solubility and modify spectral properties. | google.com |

Impurity Profiling and Purification Techniques in Advanced Synthesis

Impurity profiling, the identification and quantification of unwanted chemical substances in a final product, is a critical aspect of modern chemical synthesis. mt.comresearchgate.netajprd.com It ensures the quality, purity, and reliability of the compound. For this compound, impurities can originate from starting materials, intermediates, or side reactions during its synthesis.

Impurity Profiling: The synthesis of this compound and related trihydroxyfluorones typically involves the acid-catalyzed condensation of 1,2,4-trihydroxybenzene (hydroxyhydroquinone) with a phthalic anhydride or benzaldehyde (B42025) derivative. researchgate.netgoogle.com Potential impurities can therefore be deduced from this pathway.

Starting Materials: Unreacted 1,2,4-trihydroxybenzene is a likely impurity. chemicalbook.com

Intermediates and By-products: Incomplete condensation or side reactions can lead to the formation of various related substances. The self-condensation of starting materials or the formation of isomers can also contribute to the impurity profile.

Degradation Products: The final product may degrade if exposed to harsh conditions during workup or storage, leading to degradation impurities. ajprd.com

Analytical methods such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for detecting and quantifying these impurities. mt.com

| Potential Impurity | Source | Reason for Presence | Reference |

| 1,2,4-Trihydroxybenzene | Starting Material | Incomplete reaction or excess reagent used during synthesis. | chemicalbook.com |

| Phthalic Anhydride | Starting Material | Incomplete reaction during condensation. | ajprd.com |

| Incompletely Condensed Intermediates | Side Reaction | The reaction stops before the final cyclization and formation of the phthalein structure. | mt.com |

| Isomeric Products | Side Reaction | Substitution at different positions on the hydroxyhydroquinone ring. | ajprd.com |

Purification Techniques: Achieving high purity of this compound is essential for its applications, particularly in sensitive analytical methods. A multi-step purification strategy is often employed.

Chromatography: Column chromatography, using either normal phase or reverse phase silica (B1680970) gel, is a standard method for separating the desired product from unreacted starting materials and by-products. google.com Techniques like flash chromatography can be used for rapid purification. ajprd.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. researchgate.net

Filtration: Following recrystallization or precipitation, filtration is used to separate the purified solid product from the liquid phase containing dissolved impurities. researchgate.net The purity of the final product is typically verified using analytical techniques like HPLC. scielo.br

| Technique | Principle | Application in Purification | Reference |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of the target phthalein from starting materials and by-products. | google.com |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Removal of soluble impurities to obtain a highly crystalline, pure product. | researchgate.net |

| Filtration | Mechanical separation of a solid from a fluid by passing the fluid through a porous medium. | Isolation of the purified solid product after crystallization or precipitation. | researchgate.net |

| HPLC/UPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Assessment of final purity and quantification of any remaining trace impurities. | mt.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Hydroxyhydroquinonephthalein Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. savemyexams.com For a molecule like 2-Hydroxyhydroquinonephthalein, with its numerous protons and carbon atoms in distinct chemical environments, one-dimensional (1D) NMR spectra can be complex. Therefore, advanced multi-dimensional NMR techniques are crucial for unambiguous structural assignment. organicchemistrydata.org

Two-Dimensional NMR Correlational Studies (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational data between different nuclei, allowing chemists to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between neighboring protons on the aromatic rings, helping to establish the substitution patterns on both the hydroquinone (B1673460) and phthalic anhydride-derived portions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This is vital for assigning the signals in the ¹³C NMR spectrum, which often has a wider range of chemical shifts than the ¹H spectrum. organicchemistrydata.org Each C-H bond in the molecule would produce a distinct cross-peak in the HSQC spectrum.

The following table illustrates the type of data that would be expected from 2D NMR analysis of this compound.

Interactive Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | Expected COSY Correlations (with other ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with other ¹³C) |

| Aromatic H (Phthalide) | Adjacent Aromatic H's | Its directly bonded C | Carbonyl C, Spiro C, other Aromatic C's |

| Aromatic H (Xanthene) | Adjacent Aromatic H's | Its directly bonded C | Spiro C, other Aromatic C's, C-O carbons |

| Hydroxyl OH | (Often not observed or broad) | (None) | Adjacent C-O carbons, other nearby C's |

Solid-State NMR Investigations of Crystalline and Amorphous Forms

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly useful for studying materials that are insoluble or to analyze the molecular arrangement in different physical forms, such as crystalline polymorphs or amorphous solids. For this compound, ssNMR could differentiate between various crystalline packing arrangements, which can be influenced by intermolecular hydrogen bonding involving the multiple hydroxyl groups. The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by molecular conformation and intermolecular interactions. organicchemistrydata.org

Mass Spectrometry (MS) for Molecular Structure and Reaction Monitoring

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular weight. For this compound, HRMS is essential to confirm its elemental composition as C₂₀H₁₂O₇. echemi.com This technique distinguishes the compound from other molecules that might have the same nominal mass but different elemental formulas.

Data Table: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₁₂O₇ | echemi.com |

| Calculated Exact Mass | 364.05830 | echemi.com |

| Observed [M+H]⁺ | Value would be determined experimentally | |

| Observed [M-H]⁻ | Value would be determined experimentally |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a multi-step process where a specific ion (the "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. nih.gov This provides detailed structural information by revealing how the molecule breaks apart. For this compound, a plausible fragmentation pathway would involve characteristic losses:

Loss of H₂O: Dehydration from the hydroxyl groups.

Loss of CO₂: Decarboxylation from the lactone moiety is a common fragmentation for phthalein structures.

Cleavage of the xanthene core: Resulting in smaller, stable aromatic fragments.

Analyzing these fragmentation patterns helps to confirm the presence of specific structural motifs within the molecule.

Interactive Table: Plausible MS/MS Fragmentation for this compound (Parent Ion [M-H]⁻ m/z 363.05)

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

| 363.05 | 319.06 | CO₂ (44 Da) | Loss of the lactone carboxyl group |

| 363.05 | 345.04 | H₂O (18 Da) | Loss of a hydroxyl group |

| 319.06 | 301.05 | H₂O (18 Da) | Subsequent loss of a hydroxyl group |

| 363.05 | 187.03 | C₈H₅O₃ (149 Da) | Cleavage yielding the hydroquinone part |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational energy states of a molecule. nih.gov These methods are excellent for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies. tanta.edu.egksu.edu.sa

For this compound, IR and Raman spectra would provide complementary information:

IR Spectroscopy: A vibration must cause a change in the molecule's dipole moment to be IR active. The spectrum would be dominated by strong absorptions from polar bonds.

Raman Spectroscopy: A vibration must cause a change in the molecule's polarizability to be Raman active. This technique is often more sensitive to non-polar, symmetric bonds. nih.gov

Key vibrational modes for this compound would include the stretching and bending of its characteristic functional groups.

Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| Phenolic -OH | O-H Stretch (broad) | 3200 - 3600 | Strong in IR |

| Lactone C=O | C=O Stretch | 1740 - 1780 | Strong in IR |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Strong in Raman, Medium in IR |

| Ether C-O-C | C-O Stretch (asymmetric) | 1200 - 1300 | Strong in IR |

| Phenolic C-O | C-O Stretch | 1150 - 1250 | Strong in IR |

Correlation with Molecular Structure and Functional Groups

The analysis of these spectra allows for the identification of specific vibrational motions, such as stretching and bending of bonds. tanta.edu.eg The phenolic -OH groups are expected to produce a broad absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. journalijbcrr.com The carbonyl (C=O) stretching vibration of the γ-lactone group is a particularly strong and sharp indicator in the infrared spectrum, anticipated to appear in the 1750-1770 cm⁻¹ range, similar to related phthalein compounds like cresolphthalein, which shows a signal at 1756.8 cm⁻¹. mdpi.com

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings are found in the 1450-1600 cm⁻¹ region. Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar aromatic rings, making it a complementary technique to FTIR for elucidating the skeletal structure of the molecule. wikipedia.orgnih.gov

Table 1: Expected Vibrational Frequencies for this compound This table is based on characteristic frequencies for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3600 | FTIR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Lactone C=O | C=O Stretch | 1750 - 1770 | FTIR |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | FTIR, Raman |

| Ether C-O | C-O Stretch | 1200 - 1300 | FTIR |

In-situ Vibrational Spectroscopy for Reaction Monitoring

In-situ vibrational spectroscopy is a powerful analytical method for monitoring chemical reactions in real-time without the need for sample extraction. rsc.org This technique can be applied to track the synthesis of this compound or, more commonly, to study its interactions and complexation with other species, such as metal ions. journalijbcrr.com

By continuously collecting FTIR or Raman spectra during a reaction, it is possible to observe the disappearance of reactant peaks and the appearance of product peaks. For instance, in the formation of a metal complex with this compound, changes in the vibrational frequencies of the hydroxyl and carbonyl groups can be monitored. The coordination of a metal ion to the phenolic oxygen or the carbonyl group would cause a noticeable shift in their respective stretching frequencies. A shift in the O-H band and a decrease in its intensity could indicate deprotonation or the formation of a coordinate bond. journalijbcrr.com Similarly, a shift of the lactone C=O band to a lower wavenumber would suggest its involvement in metal coordination. This real-time monitoring provides valuable kinetic and mechanistic insights into the complexation process. taylorfrancis.com

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

Electronic spectroscopy, which includes UV-Visible (UV-Vis) absorption and fluorescence techniques, investigates the electronic transitions within a molecule. elte.hu These methods are fundamental for understanding the color, photophysical properties, and analytical applications of compounds like this compound.

The UV-Vis spectrum arises from the absorption of photons that promote electrons from lower energy ground states to higher energy excited states. msu.edu For this compound, the presence of multiple aromatic rings and carbonyl groups creates a conjugated system, leading to characteristic electronic transitions. The primary transitions observed are π→π* and n→π. elte.hu The high-energy π→π transitions are associated with the aromatic system, while the lower-energy n→π* transitions involve the non-bonding electrons on the oxygen atoms of the carbonyl and hydroxyl groups.

Studies have shown that this compound (QP) forms ternary complexes with metal ions that can be quantified using spectrophotometry. For example, its complex with spermine (B22157) and manganese(II) exhibits a distinct absorption maximum at 555 nm, which is utilized for analytical determination. researchgate.net Similarly, a complex with palladium(II) and hexadecyltrimethylammonium is used for the spectrophotometric determination of uric acid. researchgate.net

Photophysical Properties and Excited State Dynamics

The photophysical properties of a molecule describe the events that occur following the absorption of light, including fluorescence, phosphorescence, and non-radiative decay. mdpi.com Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state back to the ground state. evidentscientific.com

The extensive conjugation in this compound's structure suggests it has the potential to be fluorescent. warwick.ac.uk The nature of its excited state dynamics—the pathways and rates of decay from the excited state—is influenced by its molecular structure and its local environment. academie-sciences.fr Factors such as solvent polarity, pH, and binding to other molecules (like metal ions or proteins) can significantly alter the fluorescence intensity and the position of the emission peak. warwick.ac.uk For many phthalein dyes, the structure is pH-dependent, switching between a colorless lactone form and a colored, fluorescent quinonoid form. This behavior is central to their common application as indicators.

Quantum Yield and Lifetime Measurements

Two critical parameters that quantify the efficiency and timing of fluorescence are the quantum yield (Φ) and the fluorescence lifetime (τ). libretexts.org

Fluorescence Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, while a value of 0 means the molecule is non-fluorescent.

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state. qutools.comintegratedoptics.com Lifetimes are typically on the nanosecond (10⁻⁹ s) scale for fluorescent molecules. evidentscientific.com This parameter is sensitive to the molecule's environment and can be affected by processes like quenching. integratedoptics.comlambertinstruments.com

These parameters are typically measured using a spectrofluorometer and techniques such as time-correlated single-photon counting (TCSPC). horiba.com While specific published values for this compound were not identified in the search results, the table below illustrates how such data would be presented.

Table 2: Illustrative Photophysical Data This table presents hypothetical data to demonstrate how quantum yield and lifetime measurements are typically reported.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) |

| This compound | Ethanol | 490 | 520 | 0.15 | 2.8 |

| This compound-Mn(II) Complex | Water | 540 | 565 | 0.05 | 1.2 |

X-ray Crystallography and Diffraction Studies of this compound and its Metal Complexes

For a molecule like this compound, X-ray diffraction studies would reveal the precise spatial arrangement of its aromatic rings, the geometry of the lactone ring, and the orientation of the hydroxyl groups. Such studies are also invaluable for characterizing the structures of its metal complexes, showing how the metal ion coordinates with the ligand and what geometry (e.g., octahedral, tetrahedral) it adopts. nih.govscirp.org

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. carleton.edu The technique involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern is analyzed to construct an electron density map, from which the positions of individual atoms can be determined with high precision. rsc.orgaps.org This allows for the unambiguous determination of the molecule's absolute configuration.

While a specific crystal structure for this compound was not found in the search results, the analysis of metal complexes of similar organic ligands demonstrates the detailed data that can be obtained. nih.govnih.gov For instance, crystallographic analysis of a metal complex reveals the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of every atom. esrf.fr

Table 3: Example of Single-Crystal X-ray Diffraction Data for a Metal-Organic Complex This table is representative of the data obtained from a single-crystal X-ray diffraction experiment, using a known structure as an example to illustrate the parameters determined. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂FeN₈O₆ |

| Formula Weight | 460.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.785(3) |

| b (Å) | 10.654(3) |

| c (Å) | 9.872(3) |

| α (°) | 90 |

| β (°) | 118.01(3) |

| γ (°) | 90 |

| Volume (ų) | 908.8(5) |

| Z (molecules/unit cell) | 2 |

This level of structural detail is crucial for correlating molecular structure with the spectroscopic and chemical properties of this compound and its derivatives.

Powder X-ray Diffraction for Polymorph and Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a pivotal non-destructive analytical technique for the characterization of crystalline solids. In the context of complex organic molecules like this compound, PXRD is instrumental in providing detailed information about the material's solid-state properties. This includes the identification of crystalline phases, the determination of polymorphic forms, and an assessment of sample purity and crystallinity. The diffraction pattern, which is a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. rsc.org

The technique works by irradiating a powdered sample of the material with monochromatic X-rays. As the X-rays interact with the regularly spaced atoms in the crystal lattice, they are diffracted at specific angles determined by Bragg's Law (nλ = 2d sinθ). The resulting pattern of peaks at various 2θ angles is characteristic of the crystal structure of the substance. rsc.org For a compound like this compound, this is crucial for quality control in synthesis and for understanding its physical properties, which are often dictated by its solid-state form.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of study for phthalein dyes. Different polymorphs of the same compound can exhibit significant variations in physical properties such as solubility, stability, color, and melting point. PXRD is the primary method used to screen for and identify different polymorphic forms, as each polymorph will produce a distinct powder diffraction pattern.

While comprehensive experimental powder X-ray diffraction data for this compound is not widely published, the definitive crystal structure has been elucidated through single-crystal X-ray diffraction for its synonym, o-carboxyphenylfluorone (B1253555). This single-crystal study provides the fundamental crystallographic parameters that define its solid-state structure. researchgate.net This information is the basis from which any theoretical powder pattern can be calculated and against which any experimental powder pattern of a bulk sample would be compared for phase identification and purity analysis.

The crystallographic data obtained from the single-crystal X-ray diffraction analysis of o-carboxyphenylfluorone (this compound) provides the foundational details of its three-dimensional structure in the solid state. researchgate.net These findings are summarized in the table below.

Crystallographic Data for this compound (o-carboxyphenylfluorone)

| Parameter | Value |

| Chemical Formula | C₂₀H₁₂O₆ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.738(2) |

| b (Å) | 9.394(2) |

| c (Å) | 11.712(2) |

| α (°) | 107.747(3) |

| β (°) | 93.435(3) |

| γ (°) | 91.447(3) |

| Volume (ų) | 913.0(3) |

| Z | 2 |

| Data sourced from Yamaguchi et al. (2016). researchgate.net |

This structural data confirms the compound crystallizes in a triclinic system, which is characterized by the lowest symmetry. The structure reveals a dihedral formation between the xanthene and benzene (B151609) carboxylic rings. researchgate.net Any variations from this established structure, such as the presence of different polymorphs or solvates, would be identifiable through PXRD analysis by the appearance of new or shifted diffraction peaks in the resulting pattern. Therefore, PXRD remains an essential tool for the routine analysis and solid-state characterization of bulk this compound.

Computational and Theoretical Frameworks for Interrogating 2 Hydroxyhydroquinonephthalein S Molecular Behavior

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. core.ac.ukmdpi.com This method, which focuses on the electron density rather than the complex many-electron wavefunction, offers a favorable balance between computational cost and accuracy. core.ac.ukmdpi.com For molecules like 2-Hydroxyhydroquinonephthalein, DFT is instrumental in understanding its fundamental electronic characteristics and predicting its behavior in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. iarjset.com For hydroquinone (B1673460), DFT and Hartree-Fock (HF) methods with basis sets such as 6-311++G(d,p) have been used to calculate ¹H and ¹³C NMR chemical shifts, which are then compared to experimental values relative to a standard like tetramethylsilane (B1202638) (TMS). iarjset.com These calculations can help assign signals in complex spectra and understand how the electronic environment of each nucleus is influenced by the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax). For phthalein and sulfonphthalein dyes, TD-DFT has been successfully used to reproduce experimental trends in absorption wavelengths, helping to understand their halochromic (pH-dependent color change) behavior. researchgate.net The effect of substituents on the absorption spectra can be systematically studied, providing a rationale for the observed colors of these dyes. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. pg.edu.pl By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This is particularly useful for identifying the characteristic vibrational modes of functional groups, such as the O-H and C=O stretching frequencies in this compound. For acid anhydrides, a structural component of phthaleins, DFT can distinguish between symmetric and asymmetric C=O stretches. spectroscopyonline.com Comparing the calculated spectrum with the experimental one can confirm the molecular structure and the nature of chemical bonds.

A representative table of theoretically predicted spectroscopic data for a related hydroquinone derivative is shown below.

| Spectroscopic Parameter | Predicted Value (Method) | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | Varies by proton (GIAO/B3LYP) | Specific to compound |

| ¹³C NMR Chemical Shift (ppm) | Varies by carbon (GIAO/B3LYP) | Specific to compound |

| UV-Vis λmax (nm) | Dependent on electronic transitions (TD-DFT) | Dependent on solvent and pH |

| IR Vibrational Frequency (cm⁻¹) | O-H stretch: ~3400-3600 | ~3200-3600 |

| C=O stretch: ~1700-1760 | ~1680-1740 | |

| Note: The values presented are typical ranges for hydroquinone and phthalein-type structures and are for illustrative purposes. Actual values for this compound would require specific calculations. |

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. DFT provides tools to analyze the molecular orbitals and the charge distribution of this compound.

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. iarjset.com For hydroquinone derivatives, DFT calculations have shown that the HOMO and LUMO are often localized on the aromatic ring and the hydroxyl groups, indicating these are the primary sites for charge transfer. iarjset.combeilstein-journals.org

Charge Distribution: Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in the molecule. mdpi.com This information reveals the electrophilic and nucleophilic sites, which are prone to attack by other reagents. In hydroquinone derivatives, the oxygen atoms of the hydroxyl groups typically carry a significant negative charge, making them nucleophilic centers. scielo.org.za The distribution of electrostatic potential on the molecular surface can also be visualized, providing a clear picture of the charge distribution and reactive sites. scielo.org.za

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes such as conformational changes and intermolecular interactions.

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a dynamic picture of the solvation process. For related molecules like fluorescein (B123965), MD simulations have been used to study its dynamics in aqueous media. mdpi.com These simulations can reveal how water molecules arrange themselves around the solute, forming a solvation shell, and how hydrogen bonds between the solute and solvent molecules are formed and broken over time. mdpi.com The presence of co-solvents can also be investigated, showing how they might displace water molecules from the immediate vicinity of the dye and alter its properties. mdpi.com The conformation of flexible molecules like this compound can also be affected by the solvent, and MD simulations can track these conformational changes.

Phthalein dyes are known to interact with various host molecules, forming supramolecular complexes. For instance, the encapsulation of phenolphthalein (B1677637) within a supramolecular cage has been shown to alter its chemical form and color. acs.org MD simulations can be employed to study the binding process and the stability of such host-guest complexes. These simulations can provide information on the binding affinity, the orientation of the guest molecule within the host cavity, and the nature of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov Theoretical studies on the inclusion of vitamin K, which shares some structural similarities with the hydroquinone part of the target molecule, into cyclodextrin (B1172386) have been performed to understand the thermodynamics of these interactions. core.ac.uk Similarly, MD simulations can be used to model the interaction of this compound with biomacromolecules like proteins or DNA, which is relevant for potential applications in biological imaging or sensing. nih.gov

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on DFT, are invaluable for elucidating the detailed pathways of chemical reactions. rsc.org These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The formation of phthalein dyes, such as phenolphthalein and fluorescein, involves the reaction of phthalic anhydride (B1165640) with phenols or resorcinols. DFT calculations have been used to study the mechanism of these reactions. researchgate.net Such studies can compare different possible reaction pathways, for example, by evaluating the activation energies for ortho versus para addition of the phenol (B47542) to the phthalic anhydride. researchgate.net The calculations can identify the most favorable reaction path by locating the transition state with the lowest energy barrier. This provides a detailed, step-by-step picture of how bonds are broken and formed during the reaction. For the synthesis of this compound, similar computational approaches could be used to optimize the reaction conditions and understand the role of catalysts.

Elucidation of Proton Transfer and Tautomerism Pathways

The structure of this compound, featuring multiple hydroxyl groups and a lactone ring, suggests the potential for complex proton transfer and tautomeric equilibria. These processes are fundamental to its chemical reactivity and its function as an indicator dye.

Proton Transfer Mechanisms: Intramolecular and intermolecular proton transfer events are critical in modulating the electronic structure of polyphenolic compounds. nih.govnih.gov For this compound, density functional theory (DFT) calculations can be employed to map the potential energy surfaces for proton transfer between adjacent hydroxyl groups and between the hydroxyl groups and the carboxylate oxygen of the opened lactone form. nih.gov

Computational studies on similar phenolic systems have identified several possible proton transfer mechanisms, including:

Stepwise Proton Transfer: Involving the sequential movement of protons, often mediated by solvent molecules.

Concerted Proton Transfer: Where multiple protons move in a single, coordinated step. mdpi.com

Proton-Coupled Electron Transfer (PCET): A mechanism where an electron and a proton are transferred in a concerted or stepwise manner. This is particularly relevant for the antioxidant properties of phenols. mdpi.com

In the context of this compound, a proposed intramolecular proton transfer pathway could involve the transfer of a proton from a hydroxyl group to the lactone carbonyl oxygen, which would be the initial step in the ring-opening process. The energy barriers for such transfers can be calculated, providing insight into the feasibility and kinetics of these processes. Water molecules can play a crucial role in facilitating proton transfer by forming hydrogen-bond bridges, thereby lowering the activation energy. nih.gov

Tautomeric Equilibria: Phthalein dyes are well-known to exhibit tautomerism between a colorless lactonoid form and a colored quinonoid form. ias.ac.inresearchgate.net This equilibrium is pH-dependent and is the basis for their use as indicators. For this compound, several tautomeric forms can be postulated.

Lactone-Quinonoid Tautomerism: In alkaline solutions, the lactone ring is expected to open, forming a carboxylate. Subsequent deprotonation of the phenolic hydroxyl groups allows for the formation of a quinonoid structure, which is responsible for the development of color. ias.ac.in The equilibrium between these forms is influenced by the electronic effects of the substituents on the phenyl rings.

Keto-Enol Tautomerism: The hydroquinone moiety can potentially exhibit keto-enol tautomerism, further contributing to the complexity of the system.

Computational models can predict the relative stabilities of these tautomers in different solvent environments. By calculating the Gibbs free energy of each tautomer, the equilibrium constants can be estimated.

Illustrative Data Table: Calculated Relative Energies of this compound Tautomers

| Tautomer | Description | Relative Energy (kcal/mol) in Gas Phase (Hypothetical) | Relative Energy (kcal/mol) in Water (Hypothetical) |

| 1 | Colorless Lactone | 0.0 | 0.0 |

| 2 | Quinonoid (mono-anion) | +10.5 | +2.1 |

| 3 | Quinonoid (di-anion) | +25.2 | -5.8 |

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to assess the relative stability of different tautomeric forms. The values are representative of typical energy differences found in such systems.

Thermodynamic and Kinetic Profiles of Complexation Reactions

The multiple hydroxyl groups on the hydroquinone and phenyl rings of this compound make it an excellent ligand for complexation with metal ions. mdpi.comdntb.gov.ua Understanding the thermodynamics and kinetics of these complexation reactions is crucial for its application in analytical chemistry and for assessing its potential interactions in biological and environmental systems. researchgate.netrsc.org

Thermodynamic Stability: The thermodynamic stability of a metal-ligand complex is described by its stability constant (log K). researchgate.net Higher values of log K indicate a more stable complex. Computational methods can be used to predict the binding affinity of this compound with various metal ions. By calculating the change in Gibbs free energy (ΔG) for the complexation reaction, the stability constant can be determined.

Factors influencing the thermodynamic stability of these complexes include:

The nature of the metal ion: Its charge, size, and electron configuration.

The chelate effect: The formation of stable five- or six-membered rings upon complexation.

The pH of the solution: Which dictates the protonation state of the ligand. nih.gov

Solvent effects: The interaction of the complex and reactants with the surrounding solvent molecules.

Kinetic Lability/Inertness: The kinetic profile of a complexation reaction describes how quickly the complex forms and dissociates. researchgate.netmdpi.com Complexes are classified as either labile (fast ligand exchange) or inert (slow ligand exchange). researchgate.net The kinetic inertness of a complex is often as important as its thermodynamic stability, particularly for in vivo applications. researchgate.net

Computational approaches, such as transition state theory combined with DFT calculations, can be used to determine the activation energies for the formation and dissociation of the metal complexes. rsc.org This allows for the prediction of reaction rates and the elucidation of the reaction mechanism (e.g., associative, dissociative, or interchange).

Illustrative Data Table: Predicted Thermodynamic and Kinetic Parameters for Metal-2-Hydroxyhydroquinonephthalein Complexes

| Metal Ion | log K (Hypothetical) | ΔG° (kcal/mol) (Hypothetical) | Dissociation Half-life (t₁/₂) (Hypothetical) |

| Fe(III) | 25.4 | -34.6 | 7.2 hours |

| Cu(II) | 18.2 | -24.8 | 15.5 minutes |

| Al(III) | 22.8 | -31.1 | 48.6 hours |

| Zn(II) | 15.1 | -20.6 | 2.1 minutes |

Note: This table contains hypothetical data to demonstrate the type of information that can be obtained from computational studies on metal complexation. The values are for illustrative purposes only.

Cheminformatics and QSAR Approaches for Structure-Property Relationships (in research contexts)

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful in silico tools for establishing relationships between the chemical structure of a molecule and its properties, such as biological activity or toxicity. tandfonline.commdpi.comrsc.org These approaches are particularly valuable in the early stages of research for screening large numbers of compounds and for prioritizing experimental studies.

For this compound and its derivatives, cheminformatics and QSAR could be applied in several research contexts:

Predicting Physicochemical Properties: QSAR models can be developed to predict key properties such as water solubility, lipophilicity (logP), and acid dissociation constants (pKa) based on calculated molecular descriptors. jst.go.jp

Toxicity Assessment: By comparing the structural features of this compound to databases of known toxic compounds, its potential toxicity can be estimated. QSAR models trained on datasets of phenolic compounds can predict various toxicity endpoints. nih.govinsilico.eu

Optimizing Analytical Performance: In its role as a metal indicator, the performance of this compound (e.g., sensitivity, selectivity) is dependent on its structure. QSAR can be used to guide the synthesis of new derivatives with improved analytical properties by identifying the key structural features that influence its complexation behavior.

Virtual Screening of Derivatives: Cheminformatics tools can be used to generate a virtual library of this compound derivatives. QSAR models can then be used to predict the properties of these virtual compounds, allowing for the identification of promising candidates for synthesis and further testing. scienceopen.com

The development of a robust QSAR model involves several key steps:

Data Set Curation: Assembling a high-quality dataset of compounds with known properties.

Molecular Descriptor Calculation: Generating a wide range of numerical descriptors that encode the structural, electronic, and physicochemical features of the molecules.

Model Building: Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines) to build a predictive model. tandfonline.comaip.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Illustrative Data Table: Examples of Molecular Descriptors Used in QSAR Studies of Phenolic Compounds

| Descriptor Class | Example Descriptors | Property Represented |

| Topological | Molecular Connectivity Indices, Wiener Index | Molecular size, shape, and branching |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity, polarizability |

| Physicochemical | LogP, Molar Refractivity, pKa | Hydrophobicity, polarizability, ionization |

| Quantum Chemical | Partial Atomic Charges, Bond Orders | Electronic distribution, bond strengths |

Note: This table provides examples of common descriptors used in QSAR modeling. The selection of descriptors is crucial for building an accurate and interpretable model.

Exploratory Applications in Cutting Edge Analytical Chemistry and Sensor Development

Development of Spectrophotometric and Fluorometric Probes for Specific Analytes

2-Hydroxyhydroquinonephthalein serves as a versatile chromogenic and fluorogenic reagent. Its utility stems from the significant changes in its absorption and emission spectra upon interaction with target molecules. This change is typically triggered by the formation of a ternary complex, often involving a metal ion that bridges the phthalein dye to the analyte of interest, leading to a highly sensitive optical response.

The compound has been successfully employed for the spectrophotometric and fluorometric determination of various metal ions. These methods often rely on the formation of a stable complex between the metal ion and this compound, a reaction that is frequently enhanced by the presence of surfactants, which create a micellar medium that stabilizes the complex and amplifies the signal.

For instance, a spectrophotometric method for determining nickel(II) was developed using this compound in a mixed micellar medium of Zephiramine and Tween 20, which provided a stable and reproducible color development. tandfonline.com Similarly, methods for the simultaneous determination of iron(II) and iron(III) have been established, offering high molar absorptivity and thus excellent sensitivity. researchgate.net The fluorophotometric properties of its complexes have been exploited for the trace determination of zirconium(IV) and gallium(III), achieving low detection limits in the presence of a cationic surfactant. tandfonline.com A rapid spectrophotometric method for hafnium(IV) utilizes its reaction with the reagent in the presence of fluoride (B91410) ions and cetylpyridinium (B1207926) chloride, where the formation of a ternary complex results in a significant color change. researcher.life This system can also be adapted for the indirect determination of fluoride ions. researcher.life

Table 1: Selected Metal Ion and Anion Detection Using this compound This table is interactive. You can sort and filter the data.

| Analyte | Method | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Detection Range | Key Conditions | Reference |

|---|---|---|---|---|---|---|

| Nickel(II) | Spectrophotometry | - | - | - | Mixed micellar media (Zephiramine and Tween 20) | tandfonline.com |

| Iron(II)+Iron(III) | Spectrophotometry | 570 | 1.30 x 10⁵ | 0.02-0.67 µg·mL⁻¹ | Presence of poly(N-vinyl pyrrolidone) | researchgate.net |

| Zirconium(IV) | Fluorophotometry | Ex: 345, Em: 545 | - | 0-360 ng per 10 mL | pH 4.5, Tetradecyltrimethylammonium chloride | tandfonline.com |

| Gallium(III) | Fluorophotometry | Ex: 345, Em: 545 | - | 0-280 ng per 10 mL | pH 4.5, Tetradecyltrimethylammonium chloride | tandfonline.com |

| Hafnium(IV) | Spectrophotometry | 555 | 1.2 x 10⁵ | 0-17.5 µg per 10 mL | pH 4.5-6.3, Cetylpyridinium chloride, Fluoride ion | researcher.life |

| Fluoride (F⁻) | Spectrophotometry | 555 | - | 1.0-4.0 µg per 10 mL | Indirect method via Hf(IV) complex | researcher.life |

Beyond inorganic ions, the analytical applications of this compound extend to the detection of biologically significant organic molecules. A notable example is the highly sensitive spectrophotometric method developed for the determination of spermine (B22157), a polyamine crucial in cellular processes. nih.gov This method is based on the formation of a ternary complex involving spermine, this compound, and manganese(II) ions. nih.gov The reaction results in a product with a very high apparent molar absorptivity of 1.4 x 10⁵ dm³ mol⁻¹ cm⁻¹ at 555 nm, enabling the detection of spermine at low concentrations. nih.gov

Furthermore, its reactivity has been harnessed to determine organic compounds containing phosphorus. jst.go.jp An analytical method using a this compound-iron(III) complex was developed for quantifying molecules like adenosine (B11128) 5'-triphosphate (ATP). jst.go.jp This approach demonstrated an exceptionally high apparent molar absorptivity of 1.1 x 10⁶ dm³ mol⁻¹ cm⁻¹, highlighting its potential for trace analysis of important biomolecules. jst.go.jp

Table 2: Detection of Small Organic Molecules Using this compound This table is interactive. You can sort and filter the data.

| Analyte | Method | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Key Reagents | Reference |

|---|---|---|---|---|---|

| Spermine | Spectrophotometry | 555 | 1.4 x 10⁵ | Manganese(II) | nih.gov |

| Adenosine 5'-triphosphate (ATP) | Spectrophotometry | - | 1.1 x 10⁶ | Iron(III) | jst.go.jp |

Ratiometric fluorescence sensing is an advanced analytical strategy designed to improve detection accuracy and reliability. mdpi.com Unlike methods that rely on the change in signal intensity at a single wavelength, ratiometric probes exhibit changes in the ratio of emission intensities at two or more different wavelengths upon interacting with an analyte. nih.gov This approach provides an effective internal reference, which can correct for fluctuations in excitation source intensity, probe concentration, and environmental effects, thereby enhancing the precision of the measurement. mdpi.com

The sensing mechanisms for ratiometric probes are diverse and include processes like Förster resonance energy transfer (FRET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.gov While specific ratiometric probes based on this compound are not extensively documented in the reviewed literature, its fundamental properties make it a candidate for such designs. A molecule that, upon complexation, exhibits a significant shift in its absorption or emission spectrum could be incorporated into a ratiometric sensing scheme. For example, if the free and complexed forms of the dye have distinct and well-resolved emission peaks, the ratio of these peak intensities could be used for quantitative analysis, paving the way for the development of more robust and accurate sensors.

Integration into Advanced Analytical Platforms

To meet the demands for higher throughput, automation, and miniaturization, modern analytical chemistry is increasingly moving towards integrated platforms. The favorable reaction kinetics and strong optical response of this compound make it suitable for incorporation into such systems.

Flow Injection Analysis (FIA) is an automated technique where a sample is injected into a continuously flowing carrier stream that mixes with reagents before passing through a detector. ksu.edu.sa This method is valued for its high sampling rate, reproducibility, and minimal consumption of sample and reagents. ksu.edu.sa The spectrophotometric method for spermine detection using this compound and manganese(II) has been successfully adapted for an FIA system. nih.gov This integration allows for the direct injection of samples and demonstrates a linear response over a defined concentration range, showcasing its applicability for rapid and automated analysis. nih.gov

The principles of FIA are readily transferable to microfluidic systems, often called "lab-on-a-chip" devices. mdpi.com These systems miniaturize and integrate laboratory functions onto a single chip, offering advantages in terms of portability, reduced reagent consumption, and faster analysis times. mdpi.comelveflow.com Given the successful use of this compound in a macroscale FIA setup, it has strong potential for use as a detection reagent in microfluidic devices for the high-throughput screening of metal ions or organic molecules in complex samples.

Localized Surface Plasmon Resonance (LSPR) is a highly sensitive optical sensing technique that relies on the resonant oscillation of conduction electrons in metallic nanoparticles when excited by light. mdpi.comepj-conferences.org The resonance is highly sensitive to changes in the local refractive index at the nanoparticle's surface. mdpi.com This principle allows for the label-free detection of molecular binding events. mdpi.com

Although direct applications of this compound in LSPR sensors are not yet reported, its properties suggest a viable path for integration. An LSPR sensor could be functionalized by immobilizing this compound onto the surface of gold or silver nanoparticles. The subsequent binding of a target analyte (e.g., a metal ion) to the immobilized dye would form a complex, altering the molecular structure and, consequently, the refractive index at the nanoparticle surface. This change would induce a measurable shift in the LSPR wavelength or intensity, providing a quantitative measure of the analyte's concentration. Such a hybrid system would combine the high sensitivity of LSPR with the chemical selectivity conferred by the this compound recognition layer.

Chromatographic Derivatization for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties more suitable for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC). researchgate.net This process can enhance detectability, improve separation, and increase sensitivity. researchgate.netslideshare.net this compound, with its inherent chemical structure, presents itself as a candidate for derivatization, particularly for analytes that lack a strong chromophore or fluorophore. researchgate.netnih.gov

The core utility of this compound in this context lies in its ability to act as a complexing agent, forming stable, often colored, complexes with various ions. iyte.edu.trlohtragon.comwisdomlib.org This property, extensively used in spectrophotometry for the determination of metal ions like hafnium(IV), nickel(II), and palladium(II), forms the basis for its potential application as a derivatizing reagent in chromatography. researchgate.netresearcher.lifesciencegate.app By reacting with a target analyte, it can attach its chromophoric phthalein structure, rendering the analyte easily detectable by UV-Vis detectors. nih.gov

Pre-column and Post-column Derivatization Strategies

In HPLC, derivatization can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). slideshare.netpickeringlabs.comnih.gov

Pre-column Derivatization: This strategy involves reacting the analyte with the derivatizing agent before chromatographic separation. nih.gov An advantage is that any excess reagent or by-products can be separated from the derivatized analyte by the column itself. nih.gov For this compound, a pre-column strategy could be envisioned for the analysis of metal ions or specific organic compounds. The reaction would form a stable complex that is then injected into the HPLC system. This approach is beneficial as it allows for more flexibility in reaction conditions (e.g., heating, longer reaction times) to ensure complete derivatization. nih.gov

Post-column Derivatization: In this approach, the derivatizing reagent is continuously introduced into the mobile phase after the analytical column and mixed with the column effluent in a reaction coil before reaching the detector. pickeringlabs.comnih.gov This method is advantageous when the analyte is unstable after derivatization or when the derivatives would have poor chromatographic properties. pickeringlabs.com Given that this compound forms colored complexes rapidly with certain ions, it is a plausible candidate for post-column derivatization. researcher.life This would be particularly useful for analyzing a mixture of compounds where only a specific class of analytes is targeted for detection. pickeringlabs.com

| Strategy | Advantages for this compound | Disadvantages/Considerations |

| Pre-column | - Allows for optimization of complexation reaction conditions. - Separation of excess reagent from the analyte-complex. nih.gov - Potentially higher sensitivity as reaction can be driven to completion. | - The resulting complex must be stable throughout the chromatographic run. - The complex must have suitable chromatographic properties (e.g., solubility, retention). |

| Post-column | - Analyte separation is not affected by the derivatization step. - Useful for analytes that are unstable upon derivatization. pickeringlabs.com - High reaction speed of this compound complexation is beneficial. researcher.life | - Requires additional hardware (reagent pump, mixing tee, reactor). pickeringlabs.com - Potential for band broadening in the reactor, which can reduce resolution. researchgate.net |

Application in Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique known for its high speed, resolution, and sensitivity. researchgate.netmdpi.commdpi.com While derivatization is often employed in HPLC to add a detectable chromophore, in MS detection, its role shifts to improving ionization efficiency, modifying fragmentation patterns, or enabling the separation of isomers. sigmaaldrich.com

The exploratory use of this compound in UHPLC-MS/MS could focus on its ability to add a readily ionizable group to a neutral analyte. For instance, the formation of a complex with a metal ion could produce a positively charged species that is highly responsive in positive-ion electrospray ionization (ESI) mode. Furthermore, the distinct isotopic pattern of certain metal ions (e.g., palladium) within the complex could aid in identification.

Research into the metabolomic fingerprinting of natural extracts using UHPLC-MS demonstrates the technique's capability to identify numerous compounds, including phenolics and depsides. nih.gov A derivatization strategy using this compound could potentially be developed to selectively tag and enhance the signal of specific classes of compounds within such complex mixtures, aiding in their discovery and quantification. The validation of UHPLC-MS/MS methods is critical, ensuring parameters like linearity, limit of detection (LOD), and precision meet stringent criteria. mdpi.commdpi.commdpi.com Any method developed using this compound would require similar rigorous validation.

Electrochemical Sensor Development Utilizing this compound

Electrochemical sensors are devices that convert a chemical interaction into a measurable electrical signal, offering advantages like high sensitivity, rapid response, and low cost. researchgate.netfrontiersin.orgmdpi.com The molecular structure of this compound contains a hydroquinone (B1673460) moiety, which is a well-known electroactive group capable of undergoing reversible oxidation-reduction reactions. researchgate.net This intrinsic property makes it a highly attractive candidate for the development of novel electrochemical sensors.

The general principle involves modifying an electrode surface with this compound. When an analyte interacts with the immobilized compound—either through complexation, catalysis, or by affecting its redox state—it causes a change in the electrical signal (current or potential), which is proportional to the analyte's concentration. researchgate.neteuropa.eu

Voltammetric and Amperometric Sensor Designs

Voltammetric Sensors: These sensors measure the current that flows as a function of a controlled, varying potential. europa.eu A voltammetric sensor based on this compound would exploit the redox activity of its hydroquinone group. The sensor could operate by monitoring the shift in the oxidation/reduction potential of the hydroquinone group upon binding of a target analyte. For instance, complexation with a metal ion could stabilize one of the oxidation states, leading to a measurable potential shift. mdpi.comjst.go.jp Differential Pulse Voltammetry (DPV) is a particularly sensitive technique that could be employed to achieve low detection limits. nih.govscirp.org